molecular formula C10H8NO2- B1240603 3-Methyl-2-indolate

3-Methyl-2-indolate

Cat. No. B1240603
M. Wt: 174.18 g/mol
InChI Key: NCXGWFIXUJHVLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-indolate is an indolecarboxylate obtained by deprotonation of the carboxy group of 3-methyl-2-indolic acid;  major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 3-methyl-2-indolic acid.

Scientific Research Applications

  • Plant Secondary Metabolites and Interactions with Pests and Pathogens

    • Indole glucosinolates, derivatives of 3-Methyl-2-indolate, play a vital role in the biological interactions between cruciferous plants and natural enemies like herbivorous insects and pathogens. Gene families CYP81Fs and IGMTs are responsible for modifications of these glucosinolates in Arabidopsis, crucial for plant defense mechanisms (Pfalz et al., 2011).
  • Chemical Properties and Biological Applications

    • Isatin, containing the indole nucleus, is notable for its various biological effects, including antimicrobial, antitubercular, and anticancer activities. It serves as a significant synthetic substrate for creating diverse chemical entities, some of which have emerged as drugs (Nath et al., 2020).
  • Synthetic Chemistry and Pharmaceutical Applications

    • The catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles has been used for synthesizing chiral indole-derived tetrahydroquinolines, which are structurally diverse and significant for pharmaceutical development (Dai et al., 2016).
  • Potential for Novel Drug Development

    • Studies have identified compounds like lidorestat, a derivative of 3-methyl-2-indolate, as potent and selective inhibitors for aldose reductase, showing promise for treating chronic diabetic complications (Van Zandt et al., 2005).
  • Role in Indole-3-Acetic Acid Derivatives

    • Aminoethyl-substituted indole-3-acetic acids, derivatives of 3-methyl-2-indolate, are used for creating novel research tools like immobilized forms of indole-3-acetic acid and its conjugates (Ilić et al., 2005).
  • Corrosion Inhibition Properties

    • Derivatives of 3-methyl-2-indolate, specifically 3-amino alkylated indoles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial applications (Verma et al., 2016).

properties

Product Name

3-Methyl-2-indolate

Molecular Formula

C10H8NO2-

Molecular Weight

174.18 g/mol

IUPAC Name

3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)/p-1

InChI Key

NCXGWFIXUJHVLI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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